6-amino-3-methyl-3,4-dihydro-1H-quinolin-2-one
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Overview
Description
6-amino-3-methyl-3,4-dihydro-1H-quinolin-2-one is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by its unique structure, which includes an amino group at the 6th position, a methyl group at the 3rd position, and a dihydroquinolinone core. Quinolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 6-amino-3-methyl-3,4-dihydro-1H-quinolin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 2-alkynylanilines with ketones in the presence of p-toluenesulfonic acid monohydrate as a promoter in ethanol at reflux . Another approach utilizes the reduction of 3-azido-2,4-quinolindione with either zinc/acetic acid or triphenylphosphine . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
6-amino-3-methyl-3,4-dihydro-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The amino group at the 6th position can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like zinc/acetic acid, and nucleophiles for substitution reactions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits biological activities, making it a candidate for drug development.
Medicine: Quinolinone derivatives have shown promise in treating diseases such as cancer and bacterial infections.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-amino-3-methyl-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. For instance, quinolinone derivatives have been shown to inhibit extracellular signal-regulated kinases (ERK1/2), which play a role in cell proliferation and survival . This inhibition can lead to antineoplastic activity, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
6-amino-3-methyl-3,4-dihydro-1H-quinolin-2-one can be compared with other similar compounds such as:
6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one: Similar in structure but with different substitution patterns.
4-hydroxy-2-quinolones: These compounds have a hydroxyl group at the 4th position and exhibit different biological activities.
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives: These compounds have a pyrrolo ring fused to the quinolinone core and are studied for their antileishmanial efficacy.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-amino-3-methyl-3,4-dihydro-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-6-4-7-5-8(11)2-3-9(7)12-10(6)13/h2-3,5-6H,4,11H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSTYDXHHITHAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=CC(=C2)N)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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